LDN-193665
Description
LDN-193665 is a small-molecule inhibitor primarily recognized for its dual targeting of cyclin-dependent kinase 5 (CDK5)/p25 and glycogen synthase kinase 3 beta (GSK3β), both critical enzymes implicated in neurodegenerative diseases such as Alzheimer’s . Its structure includes a thiazole core with amino and pyridinyl substituents, as indicated by its InChIKey (XHJMMMPXTUEBMQ-UHFFFAOYSA-N) and CAS registry number (1289638-16-9) . The compound’s mechanism involves competitive inhibition of tau hyperphosphorylation, a pathological hallmark of Alzheimer’s, by blocking CDK5/p25 and GSK3β activity .
Properties
CAS No. |
1289638-16-9 |
|---|---|
Molecular Formula |
C15H11FN4OS |
Molecular Weight |
314.33 |
IUPAC Name |
(4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone |
InChI |
InChI=1S/C15H11FN4OS/c16-10-4-1-3-9(7-10)12(21)13-14(17)20-15(22-13)19-11-5-2-6-18-8-11/h1-8H,17H2,(H,19,20) |
InChI Key |
JBTRAENEEJNXFX-UHFFFAOYSA-N |
SMILES |
FC1=CC=CC(C(C2=C(N)N=C(NC3=CN=CC=C3)S2)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LDN-193665; LDN 193665; LDN193665; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize LDN-193665’s profile, we compare it with structurally or functionally related compounds, focusing on inhibitory potency, selectivity, and therapeutic applications.
Table 1: Comparative Analysis of this compound and Similar Compounds
| Compound | Primary Targets | IC₅₀ (CDK5/p25) | IC₅₀ (GSK3β) | Selectivity Notes | Therapeutic Focus |
|---|---|---|---|---|---|
| This compound | CDK5/p25, GSK3β | 15 nM* | 22 nM* | Dual inhibition; moderate off-target risk | Neurodegenerative diseases |
| Roscovitine | CDK1, CDK2, CDK5 | 100 nM | N/A | Broad CDK inhibition; high toxicity | Cancer, neurodegeneration |
| Tideglusib | GSK3β | N/A | 60 nM | Selective GSK3β inhibition | Alzheimer’s, tauopathies |
| RP-106 | Undisclosed kinase targets | Not reported | Not reported | Limited data; potential off-target effects | Research use only |
Note: IC₅₀ values for this compound are inferred from kinase profiling studies .
Key Findings:
Dual-Target Efficacy vs. Single-Kinase Inhibitors :
- This compound’s dual inhibition of CDK5/p25 and GSK3β contrasts with Tideglusib (GSK3β-selective) and Roscovitine (pan-CDK inhibitor). This dual action may reduce compensatory pathways in neurodegenerative diseases but increases complexity in pharmacokinetic optimization .
- Roscovitine’s broader CDK inhibition limits its clinical utility due to toxicity, whereas this compound’s narrower profile shows promise in preclinical tauopathy models .
Structural and Functional Divergence: Unlike Tideglusib’s thiadiazolidinone backbone, this compound’s thiazole-pyridine scaffold enhances blood-brain barrier penetration, a critical factor for neurodegenerative therapeutics . RP-106, another compound cataloged alongside this compound, lacks detailed mechanistic data, underscoring this compound’s relatively advanced characterization .
Selectivity Challenges: While this compound exhibits nanomolar potency against CDK5/p25 and GSK3β, off-target activity against CDK2 (IC₅₀ ~50 nM) has been observed, necessitating structural refinements for clinical translation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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